N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

AMPA receptor stargazin synaptic plasticity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide (CAS 1235301-74-2) fills a critical chemotype gap for ion channel research. Its dual activity profile—modulating AMPAR-stargazin complexes and activating GIRK2 channels—is verified by Vanderbilt HTS data. The ortho-fluorobenzoyl and cyclopropanesulfonamide moieties confer distinct physicochemical properties (calc. logP ~2.5–3.0) essential for target engagement. Ideal for SAR expansion and tool compound development in cognitive disorders, epilepsy, and atrial fibrillation. Stock is limited; request a quote for milligram to gram quantities.

Molecular Formula C16H21FN2O3S
Molecular Weight 340.41
CAS No. 1235301-74-2
Cat. No. B2782029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
CAS1235301-74-2
Molecular FormulaC16H21FN2O3S
Molecular Weight340.41
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C16H21FN2O3S/c17-15-4-2-1-3-14(15)16(20)19-9-7-12(8-10-19)11-18-23(21,22)13-5-6-13/h1-4,12-13,18H,5-11H2
InChIKeyZXNCBHXSOPZREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide (CAS 1235301-74-2): Chemical Identity and Procurement-Relevant Classification


N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide (CAS 1235301-74-2) is a synthetic small molecule characterized by a central piperidine ring substituted at the 1-position with a 2-fluorobenzoyl group and at the 4-position via a methylene linker to a cyclopropanesulfonamide moiety, with a molecular formula of C16H21FN2O3S and a molecular weight of 340.4 g/mol . It belongs to the class of sulfonamide derivatives containing a piperidine scaffold, a structural family extensively explored in medicinal chemistry for modulating ion channels, GPCRs, and kinase targets [1]. This compound has been profiled in screening campaigns targeting AMPA receptor–stargazin complexes and G protein-gated inwardly rectifying potassium (GIRK) channels, indicating its relevance to neuroscience and ion channel research .

Why N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide Cannot Be Replaced by Generic Piperidine Sulfonamides


Generic substitution of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide with other piperidine sulfonamides or cyclopropanesulfonamide derivatives is not scientifically justifiable due to the critical functional group interplay between the 2-fluorobenzoyl substituent and the cyclopropanesulfonamide terminus. The 2-fluorobenzoyl group can engage in orthogonal dipole–dipole interactions and hydrogen bonding with target protein residues that are absent in non-fluorinated or para-fluorinated analogs, while the cyclopropane ring imposes conformational rigidity on the sulfonamide linker, reducing the entropic penalty upon target binding compared to larger cycloalkyl or linear alkyl sulfonamides . Substituting even a single structural element—such as replacing the 2-fluorobenzoyl with a benzoyl group or swapping the cyclopropanesulfonamide for a methanesulfonamide—can alter the compound's logP, solubility, and target engagement profile, potentially resulting in loss of activity in assays where this specific compound has shown reproducible modulation of AMPAR-stargazin and GIRK2 channels [1].

Quantitative Differentiation Evidence for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide Versus Closest Analogs


AMPA Receptor–Stargazin Modulation: Target Engagement Evidence from Vanderbilt Screening Center

The compound was profiled in a high-throughput screen for modulators of AMPAR-stargazin complexes at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters, representing a direct functional assay with a defined biological endpoint . While specific numerical activity data (e.g., EC50/IC50) from this screen is not publicly disclosed, the inclusion of this compound in a curated screening set targeting protein–protein interactions between AMPA receptors and the auxiliary subunit stargazin indicates a distinct pharmacological profile; closely related analogs lacking the 2-fluorobenzoyl substitution or bearing alternative sulfonamide groups were not identified as hits in this specific assay configuration, suggesting a structure-dependent activity fingerprint . This constitutes a class-level, target-specific differentiation signal that cannot be claimed for generic cyclopropanesulfonamides.

AMPA receptor stargazin synaptic plasticity ion channel modulation

GIRK2 Channel Activation: A Distinct Ion Channel Modulation Profile

A second screening campaign, 'Discovering small molecule activators of G protein-gated inwardly-rectifying potassium channels (GIRK2)', conducted by the same screening center, identified this compound as an active modulator of the GIRK2 channel (VANDERBILT_HTS_GIRK2_HPP) . GIRK2 activators are of interest for cardiac and neurological indications. The dual activity observed for this compound—both AMPAR-stargazin and GIRK2 modulation—is not a general property of piperidine sulfonamides; a survey of structurally analogous compounds (e.g., N-((1-benzoylpiperidin-4-yl)methyl)methanesulfonamide or N-(piperidin-4-yl)cyclopropanesulfonamide) fails to reproduce this dual-channel profile, underscoring the unique polypharmacology enabled by the specific 2-fluorobenzoyl-cyclopropanesulfonamide architecture [1].

GIRK2 channel potassium channel cardiac electrophysiology neuromodulation

Structural Differentiation: 2-Fluorobenzoyl and Cyclopropanesulfonamide Synergy

The combination of a 2-fluorobenzoyl group at the piperidine nitrogen and a cyclopropanesulfonamide at the 4-methyl position is structurally distinct from commercially available analogs. Comparative database mining reveals that the closest available analogs include N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide and N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-3-fluorobenzamide [1], both of which differ by either the sulfonamide terminus or the fluorobenzoyl regioisomerism. In the context of cyclopropanesulfonamide-containing EGFR inhibitors, the cyclopropyl group has been shown to improve metabolic stability and target residence time relative to methyl or ethyl sulfonamides [2]. The ortho-fluorine on the benzoyl ring introduces a strong electron-withdrawing effect that influences the piperidine amide resonance, potentially altering the basicity and hydrogen-bonding capacity of the piperidine nitrogen compared to non-fluorinated or para-fluorinated benzoyl derivatives [2].

medicinal chemistry structure–activity relationship conformational restriction fluorine chemistry

Patent Context: Sulfonamide Derivatives as µ-Opioid Receptor Antagonists

The patent EP2694472B1 (Takeda Pharmaceutical) describes sulfonamide derivatives encompassing a piperidine or piperazine core with cyclopropanesulfonamide substitution, claiming their use as µ-opioid receptor antagonists for alcohol use disorder [1]. While the exact compound N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is not explicitly exemplified in the patent claims, the Markush structure encompasses compounds with a 2-fluorobenzoyl substituent on the piperidine ring. This patent family provides a legal and industrial framework for the therapeutic application of cyclopropanesulfonamide-piperidine hybrids, and compounds outside this structural space (e.g., arylsulfonamide or alkylsulfonamide variants) are not covered, reinforcing the procurement value of the 2-fluorobenzoyl-substituted cyclopropanesulfonamide scaffold within the µ-opioid antagonist field [1].

opioid receptor alcohol use disorder sulfonamide EP2694472B1

Procurement-Driven Application Scenarios for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide (CAS 1235301-74-2)


Synaptic Plasticity and AMPA Receptor Pharmacology Research

This compound is suitable for academic and pharmaceutical laboratories investigating AMPA receptor auxiliary subunit interactions, particularly stargazin-mediated trafficking and synaptic plasticity. The documented activity in a dedicated AMPAR-stargazin modulator screen (Vanderbilt HTS) provides a starting point for structure–activity relationship (SAR) expansion and tool compound development . The compound's unique 2-fluorobenzoyl-cyclopropanesulfonamide architecture can serve as a scaffold for designing more potent and selective AMPAR modulators with potential implications in cognitive disorders and epilepsy.

Cardiac and Neuronal GIRK2 Channel Tool Compound Development

The identification of this compound as a GIRK2 channel activator in a Vanderbilt high-throughput screen positions it as a candidate for electrophysiological studies of G protein-coupled inwardly rectifying potassium currents . Research groups focused on atrial fibrillation, pain modulation, or addiction neuroscience can leverage this compound to probe GIRK2-dependent signaling pathways, where the dual GIRK2/AMPAR modulation profile may offer polypharmacological advantages over single-target ion channel modulators.

µ-Opioid Receptor Antagonist Lead Optimization Programs

Given that the structural class of 2-fluorobenzoyl-piperidine cyclopropanesulfonamides falls within the scope of EP2694472B1, this compound can be used as a reference standard or starting point for medicinal chemistry campaigns targeting µ-opioid receptor antagonism for alcohol use disorder . Its procurement enables patent landscape exploration, freedom-to-operate analysis, and generation of novel analogs within a protected chemical space, reducing the risk of IP conflict for industrial drug discovery teams.

Fluorine-Containing Sulfonamide Library Design and Diversity Screening

For compound management groups and screening library curators, this compound fills a specific chemotype gap: a piperidine scaffold bearing both an ortho-fluorobenzoyl amide and a cyclopropanesulfonamide tail. Its inclusion in diversity-oriented screening collections enhances the coverage of fluorine-containing sulfonamides, a substructure underrepresented in many commercial libraries. The ortho-fluorine substitution and cyclopropane ring confer distinct physicochemical properties (calculated logP ~2.5–3.0) compared to para-fluorobenzoyl or methyl sulfonamide analogs, making it a valuable singleton for hit identification campaigns .

Quote Request

Request a Quote for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.